molecular formula C23H20N2O4 B11583991 13-amino-11-(4-ethoxyphenyl)-3,5-dimethyl-7-oxo-4,14-dioxatricyclo[8.4.0.02,6]tetradeca-1(10),2,5,8,12-pentaene-12-carbonitrile

13-amino-11-(4-ethoxyphenyl)-3,5-dimethyl-7-oxo-4,14-dioxatricyclo[8.4.0.02,6]tetradeca-1(10),2,5,8,12-pentaene-12-carbonitrile

Cat. No.: B11583991
M. Wt: 388.4 g/mol
InChI Key: VQURLYKBRVGKIL-UHFFFAOYSA-N
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Description

13-amino-11-(4-ethoxyphenyl)-3,5-dimethyl-7-oxo-4,14-dioxatricyclo[8.4.0.02,6]tetradeca-1(10),2,5,8,12-pentaene-12-carbonitrile is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of multiple functional groups, including an amino group, an ethoxyphenyl group, and a carbonitrile group. Its intricate structure and diverse functional groups make it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 13-amino-11-(4-ethoxyphenyl)-3,5-dimethyl-7-oxo-4,14-dioxatricyclo[8.4.0.02,6]tetradeca-1(10),2,5,8,12-pentaene-12-carbonitrile involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the core tricyclic structure, followed by the introduction of the functional groups. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

13-amino-11-(4-ethoxyphenyl)-3,5-dimethyl-7-oxo-4,14-dioxatricyclo[8.4.0.02,6]tetradeca-1(10),2,5,8,12-pentaene-12-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved. For example, oxidation of the amino group may lead to the formation of a nitro group, while reduction of the carbonitrile group may yield an amine.

Scientific Research Applications

13-amino-11-(4-ethoxyphenyl)-3,5-dimethyl-7-oxo-4,14-dioxatricyclo[8.4.0.02,6]tetradeca-1(10),2,5,8,12-pentaene-12-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. In medicine, this compound could be investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways. In industry, it may be used as a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 13-amino-11-(4-ethoxyphenyl)-3,5-dimethyl-7-oxo-4,14-dioxatricyclo[8.4.0.02,6]tetradeca-1(10),2,5,8,12-pentaene-12-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context in which the compound is studied. For example, in a biological system, it may interact with signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

When compared to similar compounds, 13-amino-11-(4-ethoxyphenyl)-3,5-dimethyl-7-oxo-4,14-dioxatricyclo[8.4.0.02,6]tetradeca-1(10),2,5,8,12-pentaene-12-carbonitrile stands out due to its unique combination of functional groups and tricyclic structure. Similar compounds include 13-amino-3-methyl-5-oxa-4,12,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),3,13-tetraen-11-one and 13-methoxy-5-pyridin-4-yl-3,4-diazatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene . These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties, which can lead to differences in their reactivity and applications.

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

13-amino-11-(4-ethoxyphenyl)-3,5-dimethyl-7-oxo-4,14-dioxatricyclo[8.4.0.02,6]tetradeca-1(10),2,5,8,12-pentaene-12-carbonitrile

InChI

InChI=1S/C23H20N2O4/c1-4-27-15-7-5-14(6-8-15)21-16-9-10-18(26)19-12(2)28-13(3)20(19)22(16)29-23(25)17(21)11-24/h5-10,21H,4,25H2,1-3H3

InChI Key

VQURLYKBRVGKIL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C4=C(OC(=C4C(=O)C=C3)C)C)OC(=C2C#N)N

Origin of Product

United States

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